molecular formula C11H10BrN3O2 B10844694 5-Bromo-6-(p-toluidino)uracil CAS No. 100763-66-4

5-Bromo-6-(p-toluidino)uracil

Cat. No.: B10844694
CAS No.: 100763-66-4
M. Wt: 296.12 g/mol
InChI Key: XCZQWOVVHWQUMF-UHFFFAOYSA-N
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Description

5-Bromo-6-(p-toluidino)uracil is a brominated uracil derivative with a p-toluidino (4-methylanilino) substituent at position 6 and a bromine atom at position 5 of the pyrimidine ring. Uracil derivatives are widely studied for their diverse applications, including antiviral, anticancer, and herbicidal activities, depending on substituent patterns .

Properties

CAS No.

100763-66-4

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

5-bromo-6-(4-methylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10BrN3O2/c1-6-2-4-7(5-3-6)13-9-8(12)10(16)15-11(17)14-9/h2-5H,1H3,(H3,13,14,15,16,17)

InChI Key

XCZQWOVVHWQUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)NC(=O)N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione typically involves the reaction of 5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with p-toluidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinediones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, it may interact with other proteins and signaling pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of uracil derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Brominated Uracil Derivatives
Compound Name Substituents (Positions) Key Features Applications
5-Bromo-6-(p-toluidino)uracil Br (C5), p-toluidino (C6) Aromatic amino group enhances π-stacking; bromine increases electrophilicity Hypothesized antiviral/antitumor
Bromacil (5-Bromo-3-sec-butyl-6-methyluracil) Br (C5), CH₃ (C6), sec-butyl (C3) Lipophilic sec-butyl improves herbicidal activity Herbicide
6-Amino-5-bromo-1-methyluracil Br (C5), NH₂ (C6), CH₃ (C1) Amino group enables hydrogen bonding Organic synthesis intermediate
5-Bromo-6-chloro-1,3-dimethyluracil Br (C5), Cl (C6), CH₃ (C1, C3) Halogens enhance reactivity Precursor for further synthesis
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol Br (C5), CF₃ (C6), OH (C4) Trifluoromethyl increases metabolic stability Potential agrochemical
Key Observations:
  • Bromine at C5 : Common in herbicidal (Bromacil) and antiviral compounds (AzBBU/AmBBU) due to its electron-withdrawing effects, which stabilize transition states in enzyme inhibition .
  • Amino vs. Methyl Groups: 6-Amino-5-bromo-1-methyluracil’s NH₂ group enables nucleophilic reactions, contrasting with Bromacil’s methyl group, which enhances hydrophobicity for membrane penetration .
  • p-Toluidino vs. Trifluoromethyl: The aromatic p-toluidino group in the target compound may improve DNA/RNA binding compared to the electronegative CF₃ group in 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Bromacil 261.15 157.5 Low in water
6-Amino-5-bromo-1-methyluracil 220.02 Not reported Soluble in DMSO/DMF
5-Bromo-6-methyluracil 207.03 Not reported Moderate in polar solvents

The target compound’s solubility is expected to be moderate due to the balance between hydrophobic p-toluidino and polar uracil moieties.

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